molecular formula C13H9Cl2FO B14075377 (2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol

(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol

Cat. No.: B14075377
M. Wt: 271.11 g/mol
InChI Key: XJNWDGDQJHUVHI-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the reaction of 2’,6’-dichloro-4-fluoro-biphenyl with a suitable methanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as aldehydes, carboxylic acids, and substituted biphenyls.

Scientific Research Applications

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is used in several scientific research applications, including:

    Chemistry: As a precursor for synthesizing other complex organic compounds.

    Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
  • (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid

Uniqueness

(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is unique due to its specific combination of chlorine, fluorine, and methanol groups, which confer distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[5-(2,6-dichlorophenyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-10-2-1-3-11(15)13(10)8-4-5-12(16)9(6-8)7-17/h1-6,17H,7H2

InChI Key

XJNWDGDQJHUVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CO)Cl

Origin of Product

United States

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